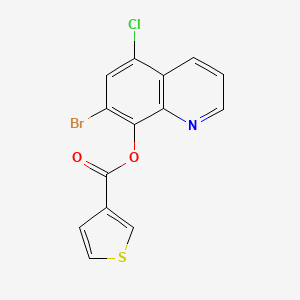
7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate is a complex organic compound that features both quinoline and thiophene moietiesThe presence of bromine, chlorine, and thiophene groups in its structure contributes to its unique chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products .
化学反应分析
Types of Reactions
7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
科学研究应用
7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
作用机制
The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thiophene group can interact with various enzymes, inhibiting their activity and contributing to the compound’s antimicrobial properties .
相似化合物的比较
Similar Compounds
7-Bromo-5-chloro-8-quinolinol: Similar in structure but lacks the thiophene-3-carboxylate group.
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core but has different substituents.
Thiophene-2-carboxylate derivatives: Contains the thiophene moiety but lacks the quinoline group.
Uniqueness
7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate is unique due to the combination of quinoline and thiophene moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
89588-65-8 |
|---|---|
分子式 |
C14H7BrClNO2S |
分子量 |
368.6 g/mol |
IUPAC 名称 |
(7-bromo-5-chloroquinolin-8-yl) thiophene-3-carboxylate |
InChI |
InChI=1S/C14H7BrClNO2S/c15-10-6-11(16)9-2-1-4-17-12(9)13(10)19-14(18)8-3-5-20-7-8/h1-7H |
InChI 键 |
SDUSCYRSEZARJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=CSC=C3)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


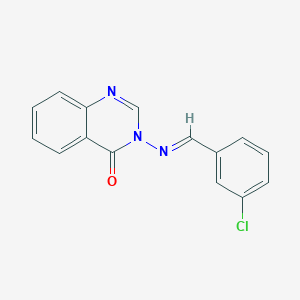
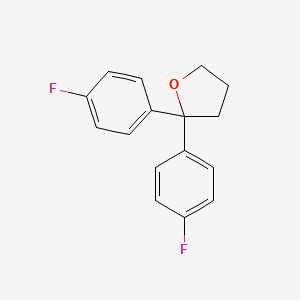
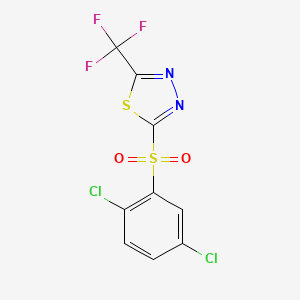
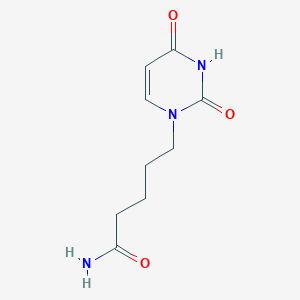


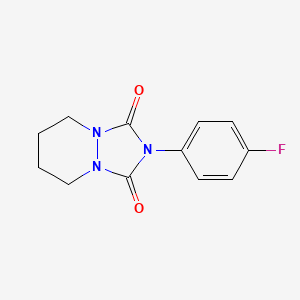

![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
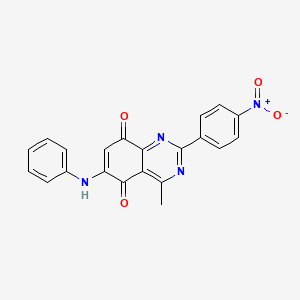

![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)

